molecular formula C10H12ClNO B194665 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS No. 1131-01-7

2-Chloro-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B194665
CAS No.: 1131-01-7
M. Wt: 197.66 g/mol
InChI Key: FPQQSNUTBWFFLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-(2,6-dimethylphenyl)acetamide can be synthesized from 2,6-dimethylaniline through a reaction with chloroacetyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQSNUTBWFFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061545
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Molecular Weight

197.66 g/mol
Source PubChem
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Physical Description

White or grey powder; [Alfa Aesar MSDS]
Record name alpha-Chloro-2,6-dimethylacetanilide
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CAS No.

1131-01-7
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Record name alpha-Chloro-2,6-dimethylacetanilide
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Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-
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Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Record name 2-chloro-2',6'-dimethylacetanilide
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Record name 2-CHLORO-2',6'-ACETOXYLIDIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-dimethylaniline (9.8 g, 81.2 mmol) was dissolved in ether (100 mL) and saturated aqueous NaHCO3 (100 mL) and the reaction mixture was cooled in an ice/water bath. To the cold solution was added chloroacetyl chloride 2 (9.17 g, 81.2 mmol) dropwise over a period of 2 h. The mixture was allowed to warm to RT over 14 h. The mixture was diluted with 100 mL ether and the organic layer was separated, dried over MgSO4, filtered and concentrated to afford compound 3 as a white solid.
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9.8 g
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Synthesis routes and methods III

Procedure details

Chloroacetyl chloride (4.0 g) in methylene chloride (25 ml) was cooled via an ice bath to 0° C. A solution of 2,6-dimethylaniline (4.25 g) and triethylamine (5 ml) in methylene chloride (25 ml) was added dropwise over 1 hour and the resulting solution stirred and allowed to come to room temperature for a 20 hour period. 10% Hydrochloric acid was added and the layers were separated. The organic layer was washed with 1N hydrochloric acid and water, dried over sodium sulfate, filtered and the solvent removed to give a solid which was recrystallized from benzene. The structure was confirmed by NMR.
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4 g
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4.25 g
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5 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and how is it degraded?

A: this compound is a known metabolite of chloroacetamide herbicides. Studies have shown that certain bacterial species can degrade this compound. For example, Paracoccus sp. FLY-8 degrades it via N-dealkylation, producing 2,6-diethylaniline, which is further metabolized to aniline and then catechol. Catechol is then oxidized through an ortho-cleavage pathway. []

Q2: Is this compound found as a metabolite of any herbicides?

A: Yes, this compound has been identified as a metabolite of several chloroacetamide herbicides. Studies have found it in soil treated with metazachlor, where it forms alongside other degradation products. [] It is also a key intermediate in the bacterial degradation of butachlor. [, ]

Q3: What is known about the structural characteristics of this compound?

A: this compound has been characterized using X-ray diffraction, revealing its crystal structure. This structure shares similarities with related compounds like N-(2,6-dimethylphenyl)acetamide and 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide, with slight variations in bond parameters. The molecules in its crystal form are linked into chains via N—H⋯O hydrogen bonding. []

Q4: Are there any enzymatic reactions known to involve this compound?

A: Yes, research has identified a hydrolase enzyme, ChlH, from Rhodococcus sp. strain B1 that catalyzes the N-dealkylation of butachlor, producing this compound as one of the products. This enzyme demonstrates varying catalytic efficiencies for different chloroacetamide herbicides, suggesting an influence of the alkyl chain length on the N-dealkylation process. []

Q5: Is this compound used as a building block for synthesizing other compounds?

A: Yes, this compound can be used as a starting material in organic synthesis. For example, it reacts with 5-(2-Hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole to yield N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. [] It also serves as a key intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina. []

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